molecular formula C16H17N5O3 B2638787 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-49-6

7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2638787
CAS No.: 1396809-49-6
M. Wt: 327.344
InChI Key: IHDQHNGLWPGIIW-UHFFFAOYSA-N
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Description

7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a complex structure that includes both pyrimidine and pyrimido[4,5-d]pyrimidine moieties

Mechanism of Action

    Target of action

    Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . The specific targets of these compounds can vary widely depending on their structure and functional groups.

    Mode of action

    The mode of action of pyrimido[4,5-d]pyrimidines can also vary widely. They may interact with their targets through a variety of mechanisms, including binding to enzymes or receptors, inhibiting or promoting certain biochemical reactions, or interacting with DNA or RNA .

    Biochemical pathways

    Pyrimido[4,5-d]pyrimidines can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific chemical structures .

    Result of action

    The molecular and cellular effects of pyrimido[4,5-d]pyrimidines can vary widely, depending on their specific targets, modes of action, and biochemical pathways .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimido[4,5-d]pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenyl halides and a suitable base.

    Formation of the Pyrimido[4,5-d]pyrimidine Ring: This step involves cyclization reactions that typically require heating under reflux with specific catalysts or reagents such as ammonium acetate.

    Attachment of the 3-Methoxypropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been explored as a potential anticancer agent, given its ability to interfere with specific cellular pathways involved in cancer progression.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidine Derivatives: These include compounds with different substituents on the pyrimidine ring, such as alkyl, aryl, and heteroaryl groups.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar fused ring structure but differ in the nitrogen placement within the rings.

Uniqueness

7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropylamino group enhances its solubility and potential bioavailability, while the phenyl group contributes to its stability and interaction with biological targets.

Properties

IUPAC Name

2-(3-methoxypropylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-24-9-5-8-17-15-18-10-12-13(19-15)20-16(23)21(14(12)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDQHNGLWPGIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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